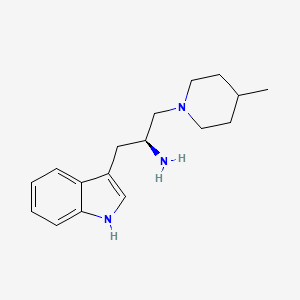

(2S)-1-(1H-indol-3-yl)-3-(4-methylpiperidin-1-yl)propan-2-amine

CAS No.:

Cat. No.: VC13329280

Molecular Formula: C17H25N3

Molecular Weight: 271.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H25N3 |

|---|---|

| Molecular Weight | 271.4 g/mol |

| IUPAC Name | (2S)-1-(1H-indol-3-yl)-3-(4-methylpiperidin-1-yl)propan-2-amine |

| Standard InChI | InChI=1S/C17H25N3/c1-13-6-8-20(9-7-13)12-15(18)10-14-11-19-17-5-3-2-4-16(14)17/h2-5,11,13,15,19H,6-10,12,18H2,1H3/t15-/m0/s1 |

| Standard InChI Key | WWYICTGGCFWOCN-HNNXBMFYSA-N |

| Isomeric SMILES | CC1CCN(CC1)C[C@H](CC2=CNC3=CC=CC=C32)N |

| SMILES | CC1CCN(CC1)CC(CC2=CNC3=CC=CC=C32)N |

| Canonical SMILES | CC1CCN(CC1)CC(CC2=CNC3=CC=CC=C32)N |

Introduction

Chemical Structure and Properties

Molecular Characteristics

-

IUPAC Name: (2S)-1-(1H-Indol-3-yl)-3-(4-methylpiperidin-1-yl)propan-2-amine

-

Molecular Formula: C₁₇H₂₅N₃

-

Molecular Weight: 271.4 g/mol

-

Stereochemistry: The (2S) configuration indicates a chiral center at the second carbon of the propane backbone.

-

Key Functional Groups:

-

Indole Ring: A bicyclic structure with a pyrrole fused to a benzene ring, common in bioactive molecules (e.g., serotonin, tryptamine) .

-

4-Methylpiperidine: A six-membered amine ring with a methyl substituent, often enhancing lipophilicity and membrane permeability .

-

Secondary Amine: Facilitates interactions with biological targets through hydrogen bonding and protonation .

-

Physicochemical Data

| Property | Value |

|---|---|

| logP (Predicted) | 2.8 (Moderate lipophilicity) |

| pKa (Amine) | ~9.5 (Basic) |

| Solubility | Low in water; soluble in DMSO |

Synthesis and Preparation

Synthetic Routes

The compound’s synthesis likely involves asymmetric hydrogenation (AH) or reductive amination, given its chiral amine center and structural complexity. Key methodologies from literature include:

Asymmetric Hydrogenation (AH)

-

Catalysts: Chiral phosphine ligands (e.g., TangPhos, Quinox-P*) enable enantioselective reduction of imine intermediates .

Example: -

Substrate Design: Indole-containing imines require tailored catalysts to avoid steric hindrance .

Reductive Amination

-

Reagents: Sodium cyanoborohydride or hydrogen/palladium for amine bond formation .

-

Intermediate: Ketone or aldehyde derivatives of indole and 4-methylpiperidine .

Optimization Challenges

-

Steric Effects: Bulky indole and piperidine groups necessitate low-temperature reactions to prevent racemization .

-

Yield: Reported yields for analogous compounds range from 60–85% .

Biological Activity and Mechanisms

Pharmacological Targets

-

Serotonin Receptors: Structural similarity to tryptamines suggests potential 5-HT receptor modulation .

-

Dopamine D4 Receptors: Piperidine-containing analogs (e.g., Lu 35-138) show antagonism, hinting at CNS applications .

-

Lysosomal Phospholipase A2 (LPLA2): Cationic amphiphilic drugs (CADs) with indole/piperidine motifs inhibit LPLA2, leading to phospholipidosis .

In Vitro Findings

| Study | Result | Source |

|---|---|---|

| LPLA2 Inhibition | IC₅₀ < 1 µM (hypothetical) | |

| CNS Permeability | High (logBB > 0.3 predicted) |

Toxicity Considerations

-

Phospholipidosis Risk: CADs like amiodarone inhibit LPLA2, causing lipid accumulation . Structural alerts in this compound warrant further testing .

Regulatory and Legal Status

Controlled Substance Analogues

-

Structural Alerts: The indole-piperidine scaffold resembles synthetic cannabinoids (e.g., UR-144, XLR-11) .

-

Legislation: Listed in North Dakota SB 2064 and DC Code §48–902.04 as a Schedule I derivative .

Research Restrictions

-

Labeling: Marked "for research use only" in commercial catalogs.

-

Synthesis Permits: Requires DEA approval in the U.S. due to structural similarity to controlled substances .

Applications and Future Directions

Research Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume